Methyl[phenyl(pyridin-2-yl)methyl]amine
Description
Contextualization within Amines and Pyridine (B92270) Derivatives
Amines, organic compounds bearing a nitrogen atom with a lone pair of electrons, are fundamental to organic chemistry and biology. They are classified as primary, secondary, or tertiary based on the number of hydrocarbyl groups attached to the nitrogen. Methyl[phenyl(pyridin-2-yl)methyl]amine is a tertiary amine, a class of compounds known for their diverse reactivity and applications as catalysts, bases, and precursors in synthesis.
The pyridine moiety, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in natural products, pharmaceuticals, and functional materials. globalresearchonline.netresearchgate.net The nitrogen atom in the pyridine ring imparts basicity and the ability to coordinate with metal ions. The presence of this pyridinyl group in this compound is crucial to many of its potential applications, particularly in the realm of coordination chemistry and catalysis. Pyridine and its derivatives are known to be important solvents and reagents in organic synthesis. globalresearchonline.netresearchgate.net
Significance as a Versatile Molecular Scaffold in Ligand Design and Organic Synthesis
The true potential of this compound lies in its utility as a versatile molecular scaffold. A molecular scaffold is a core structure upon which more complex molecules can be built. The combination of the phenyl and pyridinyl rings, linked by a methylamine (B109427) bridge, provides multiple points for functionalization and coordination.
In ligand design , the pyridinyl nitrogen and the tertiary amine nitrogen can act as a bidentate ligand, capable of binding to a single metal center to form a stable chelate ring. This chelation effect often leads to enhanced stability and unique catalytic activity of the resulting metal complexes. The phenyl group can be readily modified with various substituents to fine-tune the steric and electronic properties of the ligand, thereby influencing the behavior of the metal catalyst it coordinates to. The broader family of 2-aminopyridine ligands has been developed for the stabilization of late transition metal complexes. researchgate.net
In organic synthesis , while specific applications of this compound as a building block are not yet widely documented, the general class of pyridin-2-yl-methylamine derivatives has been utilized in the synthesis of more complex molecules. google.comgoogle.com For instance, related structures are employed in multi-component reactions to generate novel heterocyclic compounds. The reactivity of the amine and the potential for functionalization of the aromatic rings make it a promising starting material for the construction of diverse molecular architectures.
Emerging Research Trajectories and Interdisciplinary Applications
The unique structural features of this compound and its derivatives are paving the way for their exploration in a variety of interdisciplinary fields.
One of the most promising areas is in medicinal chemistry . Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, and antidiabetic properties. globalresearchonline.net Research into novel 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines has shown their potential as potent inhibitors of mycobacterial ATP synthase, highlighting the importance of the pyridin-2-ylmethylamine moiety in the development of new treatments for tuberculosis. semanticscholar.orgnih.gov
In the field of materials science , the ability of the pyridinyl and amine nitrogens to coordinate with metal ions makes this scaffold attractive for the development of new coordination polymers and metal-organic frameworks (MOFs). These materials have potential applications in gas storage, separation, and catalysis.
Furthermore, the exploration of pyridin-2-yl-methylamine derivatives in catalysis continues to be an active area of research. Copper-catalyzed cross-coupling reactions utilizing pyridin-2-amines for the synthesis of α-ketoamides have been reported, demonstrating the utility of this structural motif in facilitating challenging chemical transformations. researchgate.net
While direct and extensive research on this compound is still in its early stages, the foundational knowledge of its constituent chemical families and the promising results from closely related structures strongly suggest a bright future for this compound in advanced chemical research. Its versatility as a ligand and a synthetic building block, coupled with the potential for diverse applications, ensures that it will remain a subject of significant scientific inquiry.
Structure
3D Structure
Properties
IUPAC Name |
N-methyl-1-phenyl-1-pyridin-2-ylmethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-14-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10,13-14H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJNWLSRVHHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=CC=C1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Characterization and Spectroscopic Investigations
X-ray Crystallography of Methyl[phenyl(pyridin-2-yl)methyl]amine and Related Ligands/Complexes
While the specific crystal structure of this compound is not widely reported, extensive crystallographic data from closely related N-aryl and N-benzyl aminopyridine derivatives provide significant insight into the expected structural characteristics. These analogues serve as reliable models for understanding the solid-state arrangement of the title compound.
Analysis of analogous compounds containing the phenyl(pyridin-2-yl)methylamine framework reveals a prevalence of low-symmetry crystal systems, typically monoclinic and triclinic. This is characteristic of flexible molecules that pack efficiently through various intermolecular forces. For instance, the related compound N-Benzylpyridin-2-amine crystallizes in the triclinic system with the space group P-1. nih.gov Similarly, derivatives with additional substitutions, such as (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine, also adopt a triclinic system (P-1). researchgate.net Monoclinic systems, with space groups like C12/c1, have also been observed for more substituted analogues. researchgate.netresearchgate.net The orthorhombic system (space group Pna21) has been reported for N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, a structurally similar compound. nih.gov
| Compound | Crystal System | Space Group | Reference |
|---|---|---|---|
| N-Benzylpyridin-2-amine | Triclinic | P-1 | nih.gov |
| (4-methyl-pyridin-2-yl)-(2,4,6-trimethyl-phenyl)-amine | Triclinic | P-1 | researchgate.net |
| (2,4,6-trimethyl-phenyl)-[6-(2,4,6-trimethyl-phenyl)-pyridin-2-yl]-amine | Monoclinic | C12/c1 | researchgate.net |
| N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine | Orthorhombic | Pna21 | nih.gov |
A consistent feature in the crystal structures of phenyl(pyridin-2-yl)methylamine derivatives is the non-coplanar arrangement of the phenyl and pyridyl rings. nih.gov The flexibility of the amine linkage allows the aromatic rings to adopt a twisted conformation, which is sterically favorable. The dihedral angle between the planes of the two rings varies depending on the substitution pattern and the intermolecular interactions within the crystal lattice.
In N-Benzylpyridin-2-amine, the benzyl (B1604629) and pyridyl rings are significantly twisted, forming a dihedral angle of 67.2(1)°. nih.gov
For 2-{[(Pyridin-2-yl)amino]methyl}phenol, the twist between the two aromatic rings is 50.3(1)°. nih.gov
Other pyridine (B92270) derivatives show dihedral angles ranging from as low as 6.5° to 11.2°. researchgate.netresearchgate.net
Torsion angle analysis provides further detail on the conformation of the amine bridge. In a related Schiff base, (pyridin-2-yl-methyl-idene)(tri-phenyl-meth-yl)amine, the N-C-C-N torsion angles were found to be 170.1(3)° and -172.0(3)°, indicating a nearly planar arrangement of the imine group with the pyridine ring, a feature that can be compared to the more flexible amine framework in the title compound. nih.gov
The supramolecular structure of these compounds is dominated by a combination of hydrogen bonding and π-stacking interactions, which organize the molecules into complex architectures.
Hydrogen Bonding: The secondary amine (N-H) group is a potent hydrogen bond donor, while the pyridyl nitrogen is a strong acceptor. This frequently leads to the formation of robust N-H···N hydrogen bonds. In the crystal structure of N-Benzylpyridin-2-amine, this interaction links centrosymmetrically related molecules into dimers. nih.gov In the case of N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine, strong dual N-H···N hydrogen bonds are observed, which have a notable effect on its spectroscopic properties in solution. nih.goviucr.org Other hydrogen bonds, such as intramolecular O-H···N bonds and intermolecular N-H···O bonds, are observed when additional functional groups are present, leading to the formation of helical chains. nih.govresearchgate.net
π-Interactions: Aromatic rings in the structure facilitate C-H···π and π-π stacking interactions.
C-H···π Stacking: These interactions are crucial for building higher-order structures. In N-Benzylpyridin-2-amine, C-H···π interactions stabilize the hydrogen-bonded dimers and further connect them into a three-dimensional supramolecular network. nih.gov
These combined interactions dictate the molecular packing, leading to the formation of well-defined supramolecular motifs such as dimers, chains, and 3D networks. nih.gov
Spectroscopic Characterization Beyond Basic Identification
¹H and ¹³C NMR spectroscopy are essential tools for confirming the molecular structure and probing the conformational dynamics of this compound in solution. The chemical shifts of the protons and carbons are sensitive to the electronic environment and molecular conformation.
The aromatic protons of the phenyl and pyridyl rings typically appear in the downfield region of the ¹H NMR spectrum, generally between δ 7.3 and 8.7 ppm. The specific chemical shifts and coupling patterns allow for the unambiguous assignment of each proton.
NMR studies on the closely related N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine have revealed interesting conformational phenomena. nih.goviucr.org In a non-polar solvent like CDCl₃, this compound displays unusual NMR signals, including a broad multiplet for one of the N-H protons and complex splitting for the methyl group. nih.goviucr.org Upon changing to a hydrogen-bond-accepting solvent like d₆-DMSO, these signals sharpen significantly. nih.gov Two-dimensional COSY spectroscopy confirmed that the methyl protons are directly coupled to the N-H proton. nih.goviucr.org This unusual coupling, which is typically not observed due to the rapid exchange of labile N-H protons, is attributed to the presence of strong, persistent intramolecular hydrogen bonding in solution, which slows the exchange rate and restricts conformational freedom. nih.goviucr.org These findings suggest that the NMR spectrum of this compound could also exhibit solvent-dependent changes and provide insight into its conformational preferences and intramolecular interactions in solution.
Infrared (IR) spectroscopy is used to identify the key functional groups within the molecule by detecting their characteristic vibrational frequencies. The spectrum provides a molecular fingerprint and confirms the presence of the amine, methyl, and aromatic moieties.
The main vibrational modes for this compound and related compounds are summarized below:
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Notes | Reference |
|---|---|---|---|---|
| N-H Stretching | Secondary Amine | 3200 - 3600 | A broad band is often observed due to intermolecular hydrogen bonding. | docbrown.info |
| C-H Stretching (Aromatic) | Phenyl & Pyridyl Rings | 3000 - 3100 | Sharp bands, characteristic of sp² C-H bonds. | researchgate.netresearchgate.net |
| C-H Stretching (Aliphatic) | Methyl & Methylene Groups | 2850 - 2980 | Includes both symmetric and asymmetric stretching modes. | researchgate.net |
| N-H Bending | Secondary Amine | 1580 - 1650 | Often overlaps with aromatic ring vibrations. | docbrown.info |
| C=C & C=N Stretching | Aromatic Rings | 1400 - 1600 | A series of sharp bands characteristic of the pyridine and phenyl rings. | researchgate.net |
| C-N Stretching | Amine | 1266 - 1390 | This vibration is often mixed with other modes. | researchgate.net |
UV-Visible Spectroscopy in the Context of Complex Formation and Electronic Transitions
UV-Visible spectroscopy is a pivotal analytical technique for investigating the electronic structure of this compound and its behavior upon forming metal complexes. The absorption of ultraviolet and visible light by a molecule promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic transitions, providing valuable insights into its bonding and coordination environment.
For this compound, the electronic spectrum of the free ligand is primarily characterized by absorptions in the ultraviolet region. These absorptions arise from π → π* and n → π* transitions associated with the aromatic phenyl and pyridin-2-yl rings. researchgate.net The π → π* transitions, which are typically of high intensity, originate from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic systems. The n → π* transitions, which are generally less intense, involve the excitation of non-bonding electrons, such as the lone pair on the nitrogen atom of the pyridine ring, to a π* antibonding orbital.
The true utility of UV-Visible spectroscopy for this compound becomes evident when studying its coordination chemistry. The formation of a metal complex significantly perturbs the electronic environment of the ligand, leading to distinct and observable changes in the absorption spectrum. These changes serve as a diagnostic tool for confirming complex formation and characterizing the resulting coordination compound.
Upon coordination to a metal ion, the following spectral modifications are typically observed:
Shifts in Ligand-Based Transitions: The π → π* and n → π* transitions of the ligand are often shifted in wavelength (either a bathochromic/red shift to longer wavelengths or a hypsochromic/blue shift to shorter wavelengths) and may change in intensity (hyperchromic or hypochromic effects). nih.gov For instance, studies on similar ligands containing pyridinyl groups show that a ligand-based transition around 272 nm remains present in the spectra of their metal complexes. researchgate.net
Appearance of Charge-Transfer (CT) Bands: New, often intense, absorption bands may appear. These are typically assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. In LMCT, an electron is excited from a ligand-based orbital to a metal-centered orbital. These transitions are common for ligands with electron-donating groups and metals in higher oxidation states.
Appearance of d-d Transitions: For complexes involving transition metals with d-electrons, weak absorption bands may appear in the visible region of the spectrum. These bands correspond to the promotion of electrons between d-orbitals of the metal center, which have been split in energy by the ligand field. While these transitions are formally forbidden by selection rules, they can often be observed. researchgate.net However, in some cases, such as high-spin Mn(II) centers, these d-d transitions are spin-forbidden and result in featureless spectra in the visible region. researchgate.net
Research on analogous compounds provides a clear illustration of these principles. For example, the complexation of a tris((6-phenyl-2-pyridyl)methyl)amine derivative with Zn²⁺ results in spectral broadening, a pronounced hypochromic effect, and a minor red shift in the absorption spectrum. nih.gov Similarly, complexes of a macrocyclic ligand featuring a pyridin-2-ylmethyl group exhibit new absorption bands that shift progressively to longer wavelengths when complexed with Ni²⁺ (290 nm), Co²⁺ (315 nm), and Cu²⁺ (373 nm). researchgate.net
The data below, derived from studies on structurally related compounds, exemplifies the typical UV-Visible spectral data obtained during the investigation of complex formation.
| Complex | Species | λmax (nm) | ε (M-1cm-1) | Assignment |
|---|---|---|---|---|
| [MnII(L)]2+ Type | Parent Complex | Featureless above 300 nm | d-d transitions spin-forbidden | |
| Peroxo Intermediate [MnIII(O2)(L)]+ | 430 - 445 | 148 - 214 | d-d transitions | |
| 590 - 612 | 39 - 42 | d-d transitions |
Data derived from studies on Mn(II) complexes with tetradentate 4N ligands containing pyridyl donors. researchgate.net
| Species | λmax (nm) | Assignment |
|---|---|---|
| Free Ligand (L) | ~272 | π-π* |
| [NiL(MeCN)]2+ | ~290 | Ligand-based / CT |
| [CoL(MeCN)]2+ | ~315 (shoulder) | Ligand-based / CT |
| [CuL]2+ | ~373 | Ligand-based / CT |
Data derived from studies on transition metal complexes of a pentadentate macrocyclic ligand with a pendant pyridin-2-ylmethyl group. researchgate.net
These examples underscore how UV-Visible spectroscopy provides a powerful method for monitoring the formation of complexes with ligands like this compound and for probing the electronic structure of the resulting coordination compounds. The shifts in ligand-based bands and the emergence of new charge transfer or d-d bands offer a spectral fingerprint for the complexation event.
Coordination Chemistry of Methyl Phenyl Pyridin 2 Yl Methyl Amine Derived Ligands
Ligand Design Principles and Coordination Modes
The design of ligands based on the methyl[phenyl(pyridin-2-yl)methyl]amine framework allows for systematic modifications to tune the steric and electronic environment around a coordinated metal center. The presence of both a pyridine (B92270) ring and an amino group provides fundamental building blocks for creating ligands with varying denticity and coordination behavior.
The simplest coordination mode for ligands derived from this compound involves the utilization of one or both of its nitrogen atoms. In a monodentate fashion, the pyridyl nitrogen is the more common coordination site. However, the design of related ligands, such as 2-[(4-phenyl-1,2,3-triazol-1-yl)methyl]pyridine (ptmp), has shown that monodentate coordination can occur through the pyridyl nitrogen to metals like Rhodium(I) or through a triazole nitrogen to Palladium(II). researchgate.net
Bidentate coordination is readily achieved through the simultaneous binding of the pyridyl nitrogen and the amino nitrogen, forming a stable five-membered chelate ring. This N,N'-bidentate motif is a common feature in the coordination chemistry of these ligands. For instance, N-methyl-N-(pyridin-2-ylmethyl)aniline and its derivatives react with palladium(II) precursors to form square planar complexes where the ligand coordinates in a bidentate fashion. researchgate.net The resulting complexes often exhibit a distorted square planar geometry around the palladium center. researchgate.net
A significant advancement in the design of ligands based on the pyridin-2-ylmethylamine scaffold is the development of tripodal, tetradentate ligands, most notably Tris(pyridin-2-ylmethyl)amine (TPA) and its derivatives. researchgate.netunipd.it These ligands are synthesized by attaching three pyridin-2-ylmethyl arms to a central tertiary amine nitrogen. This creates a versatile ligand capable of forming stable complexes with a wide variety of transition metals, including copper, iron, and chromium. researchgate.net
The TPA framework enforces a specific geometry around the metal center, typically resulting in five- or six-coordinate complexes. researchgate.net The propeller-like arrangement of the pyridyl groups around the metal ion is a key feature of TPA complexes. researchgate.net The versatility of the TPA scaffold allows for the introduction of substituents on the pyridine rings, which can modulate the steric and electronic properties of the resulting metal complexes. unipd.itvisnav.in For example, introducing phenyl groups at the 6-position of the pyridine rings (6-Ph2TPA) can influence the coordination environment and reactivity of the metal center. nih.gov
The coordination versatility of TPA and its analogues is evident in their ability to accommodate various metal ions and support a range of coordination geometries, making them valuable ligands in areas such as bioinorganic modeling and catalysis. researchgate.netnih.gov
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound-derived ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, with single-crystal X-ray diffraction being the definitive method for structural elucidation.
Ligands derived from the this compound framework have been successfully used to form complexes with a wide range of first- and second-row transition metals.
Zn(II) Complexes : Zinc(II) complexes with bidentate pyridinylmethylamine derivatives have been synthesized and characterized. For example, the reaction of N-(pyridin-2-ylmethyl)aniline derivatives with ZnCl2 yields monomeric complexes with a distorted tetrahedral geometry around the zinc center. researchgate.netresearchgate.net
Cu(II) Complexes : Copper(II) complexes of both bidentate and tetradentate TPA-type ligands are well-documented. nih.govrsc.org Bidentate ligands can form dimeric copper(II) complexes with square pyramidal geometries. researchgate.net TPA and its derivatives form mononuclear Cu(II) complexes, often with a six-coordinate geometry where two pyridyl donors are axial and the other pyridyl and the central amine nitrogen are equatorial. nih.gov
Pd(II) and Pt(II) Complexes : Bidentate N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives readily form square planar complexes with Palladium(II). researchgate.net Similarly, platinum(II) complexes with related ligands have been synthesized and characterized, showing resonances in their 195Pt NMR spectra indicative of complex formation. researchgate.net
Ni(II) Complexes : Nickel(II) complexes with TPA-type ligands have been extensively studied. nih.govacs.org These complexes are often used as models for the active sites of nickel-containing enzymes. nih.gov
Cr(III) and Fe(III) Complexes : TPA is known to form stable complexes with Chromium and Iron. researchgate.net Iron complexes with TPA derivatives have been of particular interest as functional analogues for non-heme iron enzymes involved in oxygen activation. visnav.in
The table below summarizes some of the transition metal complexes formed with ligands derived from the this compound scaffold.
| Metal Ion | Ligand Type | Coordination Number | Geometry |
| Zn(II) | Bidentate | 4 | Distorted Tetrahedral |
| Cu(II) | Bidentate (dimeric) | 5 | Square Pyramidal |
| Cu(II) | Tetradentate (TPA) | 6 | Distorted Octahedral |
| Pd(II) | Bidentate | 4 | Square Planar |
| Ni(II) | Tetradentate (TPA) | 6 | Octahedral |
| Co(II) | Bidentate | 4 | Distorted Tetrahedral |
The coordination geometry around the metal center in these complexes is highly dependent on the nature of the metal ion, the denticity of the ligand, and the presence of other coordinating species.
Tetrahedral Geometry : This geometry is commonly observed for four-coordinate complexes of d10 metal ions like Zn(II) with bidentate ligands. researchgate.netresearchgate.net
Square Planar Geometry : This is the preferred geometry for four-coordinate d8 metal ions such as Pd(II) and Pt(II) with bidentate N,N'-donor ligands. researchgate.net
Square Pyramidal Geometry : Five-coordinate complexes often adopt a square pyramidal geometry. This has been observed in dimeric Cu(II) complexes where the metal center is coordinated to two nitrogen atoms from the ligand, two bridging atoms, and one terminal ligand. researchgate.net
Octahedral and Distorted Octahedral Geometry : Six-coordinate complexes, particularly those with tetradentate TPA-type ligands, typically exhibit an octahedral or distorted octahedral geometry. nih.govacs.org
The specific bond lengths and angles determined by X-ray crystallography provide detailed insights into the steric and electronic interactions within the coordination sphere of the metal. researchgate.netresearchgate.netnih.govresearchgate.netacs.org
The electrochemical properties of metal complexes derived from this compound, particularly those of TPA analogues, have been investigated to understand their redox behavior. Cyclic voltammetry is a common technique used to probe the M(II)/M(III) redox couples.
For a series of first-row divalent transition metal complexes with aryl-appended TPA ligands, cyclic voltammetry studies revealed that for Mn(II), Fe(II), and Co(II) complexes, no oxidative (M(II)/M(III)) couples were observed within the solvent window. acs.org This suggests that the ligands stabilize the +2 oxidation state for these metals under the experimental conditions. The electrochemical behavior can be influenced by the substituents on the TPA ligand, which can tune the redox potential of the metal center.
Metal-Ligand Interaction Studies
The interaction between metal ions and ligands derived from this compound is a subject of detailed investigation, employing various analytical and physical methods to understand the nature of the coordination bond, the stability of the resulting complexes, and the selectivity of the ligands for different metal ions. These studies are crucial for the rational design of new metal complexes with specific properties for applications in catalysis, sensing, and materials science.
Spectroscopic Probes of Metal-Ligand Binding and Stability
Spectroscopic techniques are powerful, non-invasive tools for probing the formation and characteristics of metal-ligand complexes in solution. Methods such as UV-Vis, fluorescence, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy provide valuable insights into the electronic and structural changes that occur upon coordination.
UV-Visible (UV-Vis) Spectroscopy: The coordination of a metal ion to a pyridinylmethylamine-derived ligand often leads to noticeable changes in the ligand's electronic absorption spectrum. For instance, studies on related tripodal ligands like tris-[6-(3,4,5-trimethoxy-phenyl)-pyridin-2-ylmethyl]-amine have shown that upon addition of a metal ion such as Zn²⁺, the absorption spectrum can exhibit broadening, a hypochromic effect (decrease in molar absorptivity), and a slight red shift (bathochromic shift). nih.gov These changes are indicative of the alteration of the electronic energy levels of the ligand's chromophore upon interaction with the metal center.
Fluorescence Spectroscopy: Many pyridine-containing ligands are fluorescent, and their emission properties can be exquisitely sensitive to the presence of metal ions. This sensitivity is foundational for the development of fluorescent metal ion sensors. Research on soluble derivatives of tris((6-phenyl-2-pyridyl)methyl)amine demonstrates that metal binding can dramatically alter the fluorescence emission spectrum. nih.govnih.gov For example, the coordination of Zn²⁺ to a trimethoxyphenyl-substituted derivative in acetonitrile (B52724) results in a significant red shift of the emission maximum by approximately 80 nm (from 376 nm to 457 nm) and a more than 100-fold enhancement in fluorescence intensity at 520 nm. nih.govnih.gov Such pronounced changes suggest the formation of a more rigid and planar excited state upon complexation and are consistent with a charge-transfer character in the excited state. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a key tool for elucidating the structure of ligands and their metal complexes in solution. Both ¹H and ¹³C NMR provide information on the chemical environment of the nuclei within the molecule. Upon metal binding, changes in the chemical shifts of protons and carbons, particularly those near the coordination sites (the pyridine and amine nitrogen atoms), can be observed. researchgate.netresearchgate.net These shifts confirm the participation of these atoms in the coordination sphere. High-resolution NMR has been effectively used to study the interaction of bifunctional N-(pyridin-2-ylmethyl)aniline derivatives with metal ions. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The coordination of a metal to the nitrogen atoms of the pyridine and amine groups in this compound-derived ligands alters the electron density and bond strengths within the ligand framework. This is reflected in the IR spectrum. A key diagnostic feature is the shift in the stretching frequency of the C=N bond within the pyridine ring. A shift to higher frequencies upon complexation suggests the coordination of the pyridine nitrogen to the metal center. scirp.org Furthermore, new bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds. scirp.org
| Spectroscopic Technique | Observed Changes Upon Metal Coordination | Information Gained |
| UV-Vis Spectroscopy | Spectral broadening, hypochromism, red shift | Alteration of ligand's electronic energy levels |
| Fluorescence Spectroscopy | Pronounced red shift, enhancement of emission intensity | Formation of complex, charge-transfer character |
| NMR Spectroscopy | Chemical shift changes of nuclei near binding sites | Identification of coordinating atoms (N, N') |
| IR Spectroscopy | Shift in pyridine C=N stretching, appearance of M-N bands | Confirmation of coordination, bond formation |
Investigation of Metal Ion Affinities and Selectivity
The affinity of a ligand for a particular metal ion is quantified by its stability constant (or binding constant, K), while selectivity refers to its ability to preferentially bind to one type of metal ion over another. These parameters are critical for designing ligands for specific applications, such as metal ion sensing or extraction.
The affinity of ligands derived from this compound for metal ions is determined by a combination of electronic and steric factors. nih.gov
Electronic Effects: The basicity of the nitrogen donor atoms significantly influences the stability of the resulting metal complex. Electron-donating groups on the phenyl or pyridyl rings increase the electron density on the nitrogen atoms, making them stronger Lewis bases and enhancing their affinity for metal ions. Conversely, electron-withdrawing groups decrease basicity and weaken the metal-ligand bond. For example, replacing a hydrogen with a phenyl group on a pyridine ring makes the pyridine less basic. nih.gov
Steric Effects: The size and arrangement of substituents near the coordination site can hinder the approach of a metal ion, thereby reducing the stability of the complex. This steric hindrance can also be exploited to achieve selectivity. For instance, methyl groups positioned on the pyridine rings of tris(2-pyridylmethyl)amine (B178826) (TPA) cause the binding constant for Cu²⁺ to decrease significantly compared to the unsubstituted TPA ligand, despite the electron-donating nature of the methyl group. nih.gov
Potentiometric and spectroscopic titrations are common methods used to determine the stability constants of metal complexes. nih.govnih.gov By monitoring changes in pH or a spectroscopic signal (like absorbance or fluorescence) as a metal ion solution is titrated into a ligand solution, the stoichiometry and stability of the formed complexes can be calculated.
The stability of complexes with ligands related to this compound can vary significantly depending on the metal ion. For example, ligands based on the tris(2-pyridylmethyl)amine (TPA) scaffold generally show high affinity for transition metal ions like Cu²⁺ and Zn²⁺.
| Ligand | Metal Ion | logK | Solvent/Conditions |
| Pyridine | Cu²⁺ | 2.54 | Aqueous |
| 2-Phenylpyridine | Cu²⁺ | 1.3 | Aqueous |
| Tris(2-pyridylmethyl)amine (TPA) | Cu²⁺ | 16.15 | Aqueous |
| Tris((6-methylpyridyl)methyl)amine | Cu²⁺ | 10.52 | Aqueous |
| Tris(2-pyridylmethyl)amine (TPA) | Zn²⁺ | 11.00 | Aqueous |
| Tris((6-methylpyridyl)methyl)amine | Zn²⁺ | 5.45 | Aqueous |
| Data for related ligand systems illustrating electronic and steric effects on metal ion affinity. nih.gov |
The data clearly illustrates that both electronic and steric factors play crucial roles in modulating the binding affinity of pyridinylmethylamine-type ligands for metal ions. nih.gov The significant drop in stability for Cu²⁺ when moving from pyridine to the more sterically hindered 2-phenylpyridine, and the similar large decrease for both Cu²⁺ and Zn²⁺ upon introduction of methyl groups to the TPA framework, highlight the importance of steric accessibility to the coordination site. nih.gov
Catalytic Applications and Mechanistic Investigations of Methyl Phenyl Pyridin 2 Yl Methyl Amine Derivatives
Homogeneous Catalysis Mediated by Metal Complexes of Methyl[phenyl(pyridin-2-yl)methyl]amine Analogues
The catalytic activity of metal complexes is profoundly influenced by the ligand framework. Analogues of this compound, through substitution on the phenyl, pyridyl, or amine moieties, offer a modular platform for developing catalysts with tailored activities and selectivities for various homogeneous catalytic processes.
Polymerization Catalysis, Including Ring-Opening Polymerization
Zinc(II) complexes featuring N-methyl-N-((pyridine-2-yl)methyl)benzeneamine, a close analogue of the titular compound, have demonstrated significant efficacy as catalysts for the polymerization of methyl methacrylate (MMA). In the presence of modified methylaluminoxane (MMAO) as a cocatalyst, the complex [(npmb)ZnCl2] (where npmb is N-methyl-N-((pyridine-2-yl)methyl)benzeneamine) exhibits high catalytic activity, producing high molecular weight poly(methylmethacrylate) (PMMA) with a syndiotactic-enriched microstructure researchgate.net.
The catalytic activity of this zinc complex was found to be superior to its copper(II) and cadmium(II) counterparts researchgate.net. The results highlight the influence of the metal center and ligand structure on polymerization efficiency and the properties of the resulting polymer.
Table 1: Polymerization of Methyl Methacrylate (MMA) using [(npmb)ZnCl2]/MMAO Catalyst System
| Catalyst | Activity (g PMMA/mol·Zn·h) | Mn ( g/mol × 10⁵) | PDI (Mw/Mn) | Tacticity (rr) |
|---|---|---|---|---|
| [(npmb)ZnCl2] | 2.88 × 10⁴ | 11.1 | 1.78 | 0.65 |
Reaction Conditions: Toluene solvent, 60 °C, MMAO cocatalyst.
Furthermore, related zinc dimethyl derivatives generated in situ have been shown to effectively initiate the ring-opening polymerization (ROP) of rac-lactide, yielding polylactide (PLA) with good molecular weight control and narrow polydispersity indices tandfonline.com. Specifically, certain analogues can produce heterotactic PLA, demonstrating the stereocontrol achievable with this class of catalysts tandfonline.com. The structural similarities of mononuclear zinc aminopyridinates to guanidinate complexes also suggest their potential application in ring-opening polymerization reactions researchgate.net.
Hydrofunctionalization Reactions (e.g., Alkene Hydrocarboxylation)
Complexes based on aminopyridinate ligands, structurally related to this compound, have been identified as potent catalysts for hydrofunctionalization reactions, particularly intramolecular hydroamination. Yttrium complexes, for instance, serve as efficient precatalysts for the intramolecular hydroamination of aminoalkynes, facilitating 5-exo-dig and 6-exo-dig cyclizations to yield nitrogen-containing heterocycles in good to excellent yields organic-chemistry.org.
These reactions proceed smoothly for a variety of substrates, including those with terminal and internal alkynes, as well as those bearing substituents on the carbon adjacent to the nitrogen or on the alkyne itself. The high efficiency of these catalysts underscores their potential in synthetic organic chemistry for the atom-economical construction of cyclic amines organic-chemistry.org.
Table 2: Yttrium-Catalyzed Intramolecular Hydroamination of Aminoalkynes
| Substrate (Aminoalkyne) | Catalyst Loading (mol%) | Time (h) | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|---|
| 5-Phenyl-4-pentyn-1-amine | 5 | 1.5 | 60 | 2-Benzyl-3,4-dihydro-2H-pyrrole | 95 |
| 6-Phenyl-5-hexyn-1-amine | 5 | 2.5 | 60 | 2-Benzylidenepiperidine | 98 |
| 2,2-Dimethyl-6-heptyn-1-amine | 5 | 0.2 | 25 | 2-(Prop-1-en-2-yl)-3,3-dimethylpyrrolidine | 98 |
| 2-Amino-5-decyne | 5 | 0.2 | 25 | 2-Butyl-5-methyl-3,4-dihydro-2H-pyrrole | 95 |
Catalyst system based on Y[N(TMS)2]3 and aminopyridinate-type ligands. organic-chemistry.org
Oxidation and Hydroxylation Catalysis (e.g., H2O2-Reactivity)
Copper(II) complexes supported by tris[(pyridin-2-yl)methyl]amine (TPA) ligands featuring phenyl substituents on the pyridine (B92270) rings are notable for their reactivity with hydrogen peroxide (H₂O₂). The number and position of these phenyl groups significantly alter the coordination geometry, redox potential, and subsequent reactivity of the copper center with H₂O₂ organic-chemistry.orgchemrxiv.org.
A systematic study of copper(II) complexes with ligands ranging from one to three 6-phenyl-pyridin-2-yl groups revealed a direct correlation between the number of phenyl substituents and the redox potential of the Cu(II)/Cu(I) couple. Each phenyl group addition causes a positive shift of approximately 0.1 V organic-chemistry.org. This electronic tuning dictates the outcome of the reaction with H₂O₂. Complexes with zero or one phenyl group form stable mononuclear copper(II)-hydroperoxo intermediates. In contrast, the complex with two phenyl groups yields a bis(μ-oxo)dicopper(III) species, while the complex with three phenyl groups is reduced to the corresponding copper(I) complex organic-chemistry.orgchemrxiv.org.
Table 3: H₂O₂-Reactivity of Phenyl-Substituted TPA-Copper(II) Complexes
| Complex Ligand | No. of Phenyl Groups | E₁/₂ (mV vs Ag/AgNO₃) | Reaction Product with H₂O₂ |
|---|---|---|---|
| TPA | 0 | -0.34 | Mononuclear Cu(II)-hydroperoxo |
| Ph₁TPA | 1 | -0.28 | Mononuclear Cu(II)-hydroperoxo |
| Ph₂TPA | 2 | -0.16 | Bis(μ-oxo)dicopper(III) |
| Ph₃TPA | 3 | -0.04 | Reduction to Cu(I) complex |
TPA = tris[(pyridin-2-yl)methyl]amine; PhₓTPA = TPA with 'x' number of 6-phenyl substituents. organic-chemistry.org
Cross-Coupling Catalysis
The utility of metal complexes with aminopyridinato ligands extends to C-C bond formation via cross-coupling reactions. Nickel complexes, in particular, have been developed as highly effective catalysts for the Suzuki-Miyaura cross-coupling of challenging substrates like aryl chlorides with arylboronic acids nih.govresearchgate.net. The presence of the aminopyridinato ligand facilitates the catalytic cycle, enabling the coupling of a wide range of electronically and sterically diverse partners under relatively mild conditions nih.gov. The pyridyl group of N-aryl-2-aminopyridines can act as a directing group, forming stable complexes with transition metals like palladium and nickel, which promotes functionalization reactions researchgate.netrsc.org.
These nickel-based catalytic systems are attractive alternatives to more expensive palladium catalysts and demonstrate high efficiency, often requiring low catalyst loadings chemrxiv.orgresearchgate.net.
Table 4: Nickel-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Aryl Chloride | Ligand Type | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloroanisole | Aminopyridinato | K₃PO₄ | 100 | 12 | 95 |
| 4-Chlorotoluene | Aminopyridinato | K₃PO₄ | 100 | 12 | 98 |
| 2-Chloropyridine | Aminopyridinato | K₃PO₄ | 80 | 16 | 85 |
| 1-Chloronaphthalene | Aminopyridinato | K₃PO₄ | 100 | 12 | 92 |
Representative data synthesized from studies on Ni-catalyzed Suzuki-Miyaura couplings. researchgate.netacs.org
Mechanistic Pathways of Catalytic Transformations
Understanding the mechanistic pathways of these catalytic reactions is crucial for catalyst optimization and the development of new transformations. This involves the identification and characterization of key reaction intermediates that are formed during the catalytic cycle.
Identification and Characterization of Reaction Intermediates
In the oxidation reactions catalyzed by copper complexes of phenyl-substituted TPA ligands, distinct reaction intermediates have been successfully identified. The reaction of the copper(II) complexes having zero or one phenyl substituent with H₂O₂ leads to the formation of mononuclear copper(II)-hydroperoxo complexes (e.g., [Cu(TPA)(OOH)]⁺) organic-chemistry.orgchemrxiv.org. These species are crucial intermediates in oxygenation reactions. For the complex with two phenyl groups, the intermediate is a bis(μ-oxo)dicopper(III) complex, a powerful oxidant implicated in C-H bond activation organic-chemistry.org. The ability to isolate or spectroscopically observe these intermediates provides direct insight into the mechanism of oxygen activation by these bio-inspired complexes.
For intramolecular hydroamination reactions catalyzed by yttrium and other group 3 or 4 metals, the proposed mechanism involves the formation of a metal-amide (M-N) intermediate organic-chemistry.orgnih.gov. The catalytic cycle is believed to proceed via the insertion of the C-C multiple bond of the aminoalkyne or aminoalkene into the M-N σ-bond. This insertive pathway is considered the turnover-limiting step in many of these transformations nih.gov.
In the context of nickel-catalyzed Suzuki-Miyaura cross-coupling, the generally accepted mechanism involves oxidative addition of the aryl halide to a Ni(0) species, followed by transmetalation with the boronic acid and reductive elimination to form the biaryl product. Mechanistic studies suggest that during the transmetalation step, the formation of a nickel-oxo or nickel-hydroxo intermediate can be a key, and sometimes turnover-limiting, step in the catalytic cycle, particularly when using aqueous bases researchgate.net. The characterization of these transient species remains a significant area of research aimed at improving catalyst performance.
Elucidation of Ligand-Metal Cooperative Effects in Catalysis
Ligand-metal cooperation (MLC) describes a catalytic mechanism where the ligand is not merely a passive spectator but actively participates in bond activation and formation. For complexes with pyridine-containing ligands like this compound, this cooperation often involves the pyridine ring itself. One well-documented mode of cooperation is the reversible aromatization/dearomatization of the pyridine moiety nih.gov. In this mechanism, a basic site on the ligand, often a methylene group adjacent to the pyridine ring, can abstract a proton from a substrate, leading to the dearomatization of the pyridine ring. The metal center then works in concert to complete the transformation, and subsequent rearomatization of the ring releases the product and regenerates the catalyst nih.gov.
This bifunctional approach, where the metal acts as a Lewis acid and the ligand as a base, allows for the activation of challenging substrates, such as the C(sp³)–H bonds adjacent to a carbonyl group in ketones nih.gov. The iridium complex of a PNP pincer ligand, which features a central pyridine ring, activates acetone through this reversible aromatization/dearomatization pathway nih.gov. Such cooperative mechanisms proceed without a change in the formal oxidation state of the metal, providing an alternative to purely metal-centered oxidative addition/reductive elimination cycles nih.gov. The presence of both a nitrogen donor from the pyridine and the amine group in this compound derivatives makes them prime candidates for facilitating similar MLC pathways.
Catalyst Design and Optimization Strategies
Tuning of Ligand Steric and Electronic Properties for Catalytic Performance
The catalytic performance of metal complexes derived from this compound can be systematically optimized by modifying the steric and electronic properties of the ligand framework. These modifications, typically made on the phenyl or pyridyl rings, directly influence the environment around the metal center, affecting activity, selectivity, and stability.
Electronic Effects: The electronic nature of the ligand, modulated by introducing electron-donating or electron-withdrawing substituents, can have a profound impact on catalytic activity. In a study of iridium complexes with bidentate pyridinylidene/N-amidate ligands for transfer hydrogenation, a clear correlation was found between the Hammett parameters of substituents on the N-phenyl ring and catalytic performance researchgate.net. More electron-donating groups led to increased catalytic activity, suggesting that a more electron-rich metal center is beneficial for the rate-determining step in that specific reaction researchgate.net.
Conversely, in ethylene polymerization catalyzed by 2-(arylimino)pyridine-nickel complexes, an opposite trend was observed. Precatalysts bearing electron-withdrawing para-substituents (e.g., -F, -OCF₃) on the N-aryl group exhibited significantly higher catalytic activities compared to those with electron-donating groups (e.g., -Me, -Et) nih.gov. This highlights that the optimal electronic properties are highly dependent on the specific catalytic transformation and the nature of the metal center.
Steric Effects: Steric hindrance around the metal center is another critical parameter for catalyst design. Adjusting the bulk of substituents can influence substrate approach, prevent catalyst deactivation pathways like dimerization, and control the selectivity of the reaction. For instance, in the polymerization of methyl methacrylate (MMA) using palladium(II) complexes of N-methyl-N-(pyridin-2-ylmethyl)aniline derivatives, the nature of the substituent on the amine nitrogen was found to be important. Ligands featuring an N-cyclopentyl group showed higher catalytic activity compared to other analogues, indicating a beneficial steric profile for that particular polymerization process figshare.com.
The following table details the influence of para-substituents on the catalytic activity of 2-(arylimino)pyridine-nickel complexes in ethylene polymerization, demonstrating a clear electronic trend.
| Precatalyst | Para-Substituent (R) | Electronic Nature | Catalytic Activity (× 10⁶ g of PE (mol of Ni)⁻¹ h⁻¹) | Reference |
|---|---|---|---|---|
| Ni2 | Et | Electron-Donating | 2.88 | nih.gov |
| Ni1 | Me | Electron-Donating | 3.20 | nih.gov |
| Ni3 | i-Pr | Electron-Donating | 3.54 | nih.gov |
| Ni4 | F | Electron-Withdrawing | 3.91 | nih.gov |
| Ni5 | OCF₃ | Electron-Withdrawing | 4.28 | nih.gov |
Evaluation of Catalyst Stability and Recyclability
The long-term stability and potential for recyclability of a catalyst are paramount for its practical application. A key aspect of evaluating stability is identifying and understanding potential deactivation pathways. For catalysts incorporating pyridine-based ligands, several degradation mechanisms have been identified.
One significant pathway is the formation of inactive catalyst dimers. In studies of pyridine(diimine) iron-catalyzed borylation, the formation of a [(PDI)Fe]₂ "flyover" dimer was identified as a key catalyst deactivation route, with the formally iron(0) species being inactive for the desired transformation nih.gov. The steric and electronic properties of the ligand can be tuned to disfavor the formation of such inactive dimers.
Another deactivation mechanism involves the in situ functionalization of the ligand itself. Under photoredox conditions, the photocatalyst fac-Ir(ppy)₃ has been shown to undergo rapid alkylation on one of the radicophilic ppy ligands, leading to a functionalized complex with altered catalytic properties and eventual deactivation. This highlights that the ligand framework can be susceptible to modification under the reaction conditions, representing a potential route to catalyst instability.
In heterogeneous or supported catalysis, deactivation can also occur through physical blocking of active sites. For example, in the dehydration of methyl lactate using a pyridine-assisted process on a NaY zeolite catalyst, deactivation was caused by the accumulation of bulky, high-boiling point complexes like pyridinium lactate within the zeolite pores, which physically blocked reactant access to the catalytic sites. While coke formation was the primary deactivation cause in the absence of pyridine, this demonstrates how reaction components can lead to distinct deactivation pathways.
Understanding these deactivation pathways—be they dimerization, ligand modification, or active site blocking—is the first step toward designing more robust and recyclable catalysts based on this compound derivatives. Strategies such as introducing bulky substituents to prevent dimerization or modifying ligand electronics to inhibit side reactions are crucial for enhancing catalyst lifetime.
Theoretical and Computational Chemistry Studies of Methyl Phenyl Pyridin 2 Yl Methyl Amine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. Such calculations provide fundamental insights into molecular geometry, stability, and reactivity. However, no published DFT studies specifically detailing these properties for Methyl[phenyl(pyridin-2-yl)methyl]amine were found.
Geometry optimization is a standard DFT procedure to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. This analysis yields key data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can be used to calculate the energetic profiles of chemical reactions, mapping the energy changes as reactants transform into products.
A search of scholarly databases did not yield any specific studies presenting the optimized geometry or reaction energetic profiles for this compound.
To understand how a chemical reaction occurs, computational chemists use DFT to locate the transition state—the highest energy point along the reaction path. Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the reactants and products. This provides a detailed map of the reaction mechanism at the molecular level.
Specific research articles detailing transition state analyses or IRC pathways for reactions involving this compound are not available in the current scientific literature.
DFT calculations are also employed to predict various electronic properties. Analysis of charge distribution, often through methods like Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom, offering insights into the molecule's polarity and reactive sites. For radical species, spin density calculations show the distribution of the unpaired electron, which is crucial for understanding reactivity.
No dedicated studies on the spin density or detailed charge distribution of this compound have been published.
Molecular Dynamics Simulations for Conformational Analysis of the Compound and Its Complexes
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations would be invaluable for exploring its conformational landscape—the various shapes it can adopt—and for studying how it interacts and forms complexes with other molecules, such as biological receptors or metal ions.
Despite the utility of this technique, there are no specific MD simulation studies reported in the literature for this compound or its complexes.
In Silico Modeling for Structure-Activity Relationships (when applied to derivatives with reported biological/catalytic activities)
In silico modeling is used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological or catalytic activity. This often involves creating computational models (like Quantitative Structure-Activity Relationship - QSAR models) based on a series of related compounds to predict the activity of new derivatives.
While SAR studies have been conducted on broader classes of phenyl-pyridine compounds for various applications, a specific in silico SAR model focused on derivatives of this compound has not been described in the available research.
Supramolecular Chemistry and Advanced Material Applications
Supramolecular Assembly Driven by Methyl[phenyl(pyridin-2-yl)methyl]amine Scaffolds
The unique geometry and electronic properties of ligands based on the phenyl(pyridin-2-yl)methyl]amine framework make them excellent building blocks in supramolecular chemistry. The ability of the pyridyl group to coordinate with metal ions is a primary driver for the self-assembly of discrete, high-order structures.
Molecular recognition is fundamental to the function of many biological and chemical systems, relying on specific non-covalent interactions between a host and a guest molecule. The scaffold of this compound is adept at this, with its pyridine (B92270) ring providing electron-deficient aromaticity that can enhance binding affinities. This is crucial in both coordination chemistry and potential interactions with biological receptors.
The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in molecular recognition. This capability, combined with the potential for π-π stacking interactions from both the phenyl and pyridine rings, allows for the creation of specific binding pockets for guest molecules. For instance, derivatives of this scaffold have been explored as precursors in the synthesis of bioactive molecules, where the pyridine nitrogen facilitates hydrogen bonding with receptor residues, enhancing potency compared to analogs containing only phenyl groups.
The self-assembly of complex, three-dimensional structures from simpler molecular components is a hallmark of supramolecular chemistry. Ligands incorporating the pyridylamino moiety are extensively used in the construction of metallosupramolecular cages and frameworks. nih.govresearchgate.net When combined with metal ions, particularly palladium(II), these ligands can spontaneously form discrete, thermodynamically stable architectures like cages and macrocycles. nih.govrsc.organu.edu.au
The process of self-assembly is highly dependent on the geometry of the ligand and the preferred coordination sphere of the metal ion. For example, flexible bidentate pyridylamino ligands can react with metal acceptors to form molecular triangles or squares. nih.gov The final structure is often the most thermodynamically stable product, and factors such as solvent, temperature, and the nature of the counter-anion can influence the outcome of the assembly process. nih.gov Research has shown that entropic factors, particularly those related to solvation, can be a significant driving force for the formation of "closed" cage-like structures from "open" intermediates. rsc.org
For example, the reaction of flexible dipodal phosphoramide (B1221513) ligands containing aminopyridine units with palladium complexes demonstrates the preferential formation of trimeric cages over tetrameric ones under certain conditions, highlighting the subtle energetic balances that govern these self-assembly processes. nih.gov While direct studies on this compound are limited, the principles derived from similar pyridylamino scaffolds are directly applicable. The defined angle of the bonds and the semi-rigid nature of the backbone would predispose it to form predictable and stable supramolecular structures upon coordination with suitable metal ions.
Applications in Sensing and Probes
The ability of the this compound scaffold to participate in specific binding events makes it a promising component in the design of chemical sensors and probes. The pyridine unit can be readily modified or integrated into larger systems to create receptors for various analytes.
The detection of anions is a significant goal in analytical chemistry due to their importance in biological and environmental systems. mdpi.com Pyridine-based ligands are frequently employed in the construction of anion sensors. researchgate.net The pyridyl group can act as a binding site for anions through hydrogen bonding or by being part of a larger metal-complex receptor. In such receptors, the anion can interact directly with the metal center or with the ligand framework. nih.gov
Luminescent lanthanide complexes, for instance, have been designed with polydentate ligands that can selectively bind anions, resulting in a change in the luminescence properties of the complex. nih.gov The design of these receptors can be tuned to achieve selectivity for a particular anion by modifying the structure and geometry of the ligand to create a complementary binding pocket. While specific anion sensing applications of this compound are not extensively documented, the underlying principles of pyridylamino ligand chemistry suggest its potential in this area. For example, systems based on 4-(pyrrol-1-yl)pyridine have been shown to act as effective sensors for nitrite (B80452) ions through changes in their supramolecular aggregation state upon anion binding. mdpi.com
The development of probes for monitoring biological parameters and analytes is a rapidly growing field. Small organic molecules that can report on their environment through changes in their optical properties are particularly valuable. nih.gov Probes incorporating pyridyl and phenyl groups have been designed to be responsive to pH, showing changes in color or fluorescence. nih.govnih.gov
The versatility of the phenyl(pyridin-2-yl)methylamine scaffold allows for its incorporation into more complex molecular designs aimed at biochemical sensing. For instance, it can serve as a structural component in fluorescent probes where the pyridine nitrogen can be protonated or deprotonated, leading to observable changes in the electronic structure and, consequently, the fluorescence of the molecule. This pH-dependent behavior is crucial for probes designed to operate in biological systems where pH regulation is vital.
Chiral recognition, the ability of a chiral molecule to differentiate between the enantiomers of another chiral molecule, is fundamental to many biological processes and has important applications in fields like pharmacology and materials science. The inherent chirality of a resolved (R)- or (S)-Methyl[phenyl(pyridin-2-yl)methyl]amine makes it a candidate for use in chiral recognition.
Synthetic receptors containing pyridine derivatives have been developed for the chiral recognition of carboxylates and amino acids. mdpi.com The recognition mechanism often involves the formation of diastereomeric complexes with different stabilities, which can be detected by techniques such as NMR spectroscopy. The precise spatial arrangement of the functional groups in the chiral receptor is critical for effective enantioselective recognition.
The phenyl and pyridyl groups of this compound can provide the necessary steric and electronic environment for creating a chiral binding pocket. For example, chiral amines have been derivatized and their enantiomers separated using chiral stationary phases in high-performance liquid chromatography (HPLC), where interactions with the chiral selector are responsible for the separation. koreascience.kr Molecular modeling studies have shown that intermolecular hydrogen bonding and π-π interactions are often the key forces in these chiral recognition events. koreascience.kr
Integration into Functional Materials
The unique structural characteristics of this compound, featuring both a phenyl and a pyridin-2-yl group linked by a methylamine (B109427) bridge, position it as a valuable building block in the realm of supramolecular chemistry and materials science. The presence of aromatic rings allows for π-π stacking interactions, while the nitrogen atoms in the pyridine ring and the amine group can participate in hydrogen bonding and act as ligands for metal coordination. These features are instrumental in the design and synthesis of advanced functional materials.
Precursors for Advanced Polymers and Functional Materials
While specific research on the direct use of this compound as a monomer for polymerization is not extensively documented, the broader class of compounds containing phenyl and pyridine moieties has been successfully incorporated into various high-performance polymers. The pyridine ring, in particular, is known to enhance the thermal and mechanical properties of polymer backbones.
Derivatives of phenyl(pyridin-2-yl)methanamine (B1635359) can serve as precursors in the synthesis of specialized polymers. For instance, pyridine-containing diamines are utilized in the production of polyimides and polybenzimidazoles. benicewiczgroup.com These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them suitable for applications in aerospace, electronics, and as membranes for fuel cells. benicewiczgroup.com The introduction of the pyridine unit into the polymer chain can increase the glass transition temperature (Tg) and improve solubility in organic solvents, which is beneficial for processing.
The general approach involves the polycondensation of a diamine monomer, such as a derivative of phenyl(pyridin-2-yl)methanamine, with a dianhydride or a tetraamine. The resulting polymers can be cast into films or spun into fibers. For example, pyridine-based polybenzimidazoles have demonstrated high proton conductivity, making them promising materials for high-temperature polymer electrolyte membrane fuel cells. benicewiczgroup.com
Below is a table summarizing the typical properties of polymers incorporating pyridine-based precursors.
| Property | Description |
| Thermal Stability | High decomposition temperatures, often exceeding 500°C. |
| Mechanical Strength | High tensile strength and modulus. |
| Chemical Resistance | Resistant to a wide range of organic solvents and corrosive chemicals. |
| Glass Transition Temperature (Tg) | Generally high, contributing to dimensional stability at elevated temperatures. |
| Solubility | Can be tailored by modifying the polymer backbone, with some derivatives showing good solubility in organic solvents for easier processing. |
| Proton Conductivity | In specific polymer architectures like polybenzimidazoles, the pyridine nitrogen can be doped with acid to facilitate proton transport. benicewiczgroup.com |
Exploration in Nanomaterials and Composites
The integration of molecules like this compound and its derivatives into nanomaterials and composites is an area of growing interest. The functional groups present in the molecule can interact with the surface of nanoparticles or the matrix of a composite material, leading to enhanced properties.
One area of exploration is the use of such compounds in the surface modification of nanoparticles. The amine and pyridine functionalities can act as capping agents or ligands, stabilizing the nanoparticles and preventing their agglomeration. This is crucial for applications in catalysis, sensing, and biomedical imaging.
In the context of composite materials, derivatives of phenyl(pyridin-2-yl)methanamine can be incorporated into polymer matrices to improve their performance. For example, the infusion of 2-N-phenylamino-methyl-nitro-pyridine isomers into chitosan (B1678972) films has been shown to be a straightforward method to enhance the functional attributes of the final material. nih.gov The compatibility of these dyes with the chitosan gel allows for efficient and economical coloring, which is valuable for industrial applications. nih.gov
Another relevant application is in the formulation of dental resin composites. While not a direct use of the title compound, amine derivatives are essential components of the photoinitiator systems used to cure these materials. mdpi.com Tertiary amines act as electron donors that, upon irradiation, generate free radicals to initiate polymerization of the resin matrix. mdpi.com The structure of the amine can influence the curing efficiency and the final properties of the composite.
The table below illustrates the potential effects of incorporating phenyl(pyridin-2-yl)methanamine derivatives into composite materials.
| Composite System | Role of the Phenyl(pyridin-2-yl)methanamine Derivative | Potential Enhancement of Properties |
| Polymer-Nanoparticle Composites | Surface modifier for nanoparticles | Improved dispersion of nanoparticles, enhanced thermal stability, tailored optical properties. |
| Polymer Films (e.g., Chitosan) | Functional additive/dye | Enhanced optical properties (color), potential for improved mechanical strength and thermal stability. nih.gov |
| Dental Resin Composites | Co-initiator in photopolymerization | Control over curing kinetics, potential to improve mechanical properties and biocompatibility of the final restoration. mdpi.com |
While the direct application of this compound in these areas is yet to be fully explored, the versatile chemistry of its structural motifs provides a strong basis for its future development and integration into advanced nanomaterials and composites.
Mechanistic Aspects of Molecular Recognition and Biochemical Interactions in Vitro
Ligand-Target Interactions in In Vitro Model Systems
The phenyl(pyridin-2-yl)methyl]amine core is found in numerous derivatives that have been synthesized and evaluated against a wide array of biological targets in vitro. These studies reveal its capacity to interact with high affinity and specificity with various enzymes and receptors.
Derivatives built upon the phenyl(pyridin-2-yl)methyl]amine scaffold have demonstrated significant activity at several key biological targets. For instance, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating an N-(pyridin-2-ylmethyl)amine moiety are potent inhibitors of mycobacterial ATP synthase, a critical enzyme for the viability of Mycobacterium tuberculosis. nih.gov Other analogs have been identified as inhibitors of human methionine aminopeptidase-1 (HsMetAP1), a metalloenzyme involved in protein processing. nih.gov
In the realm of oncology, the structurally related compound Imatinib, which contains a pyridinyl-pyrimidine amine structure, is a well-known inhibitor of the Abelson (Abl) tyrosine kinase domain, crucial in chronic myeloid leukemia. mdpi.com Furthermore, compounds such as 5-phenyl-N-(pyridin-2-ylmethyl)-2-(pyrimidin-5-yl)quinazolin-4-amine have been identified as potent inhibitors of the Kv1.5 potassium ion channel, a target for atrial fibrillation therapies. The versatility of the scaffold is also evident in its targeting of central nervous system receptors; for example, derivatives of methylphenidate, which shares a core benzylpiperidine structure, act as potent norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitors. wikipedia.org
The following table summarizes the in vitro activity of various compounds containing the core phenyl(pyridin-2-yl)amine structure against their respective molecular targets.
| Molecular Target | Derivative Compound Class | In Vitro Activity |
| Mycobacterial ATP Synthase | 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines | Potent growth inhibition of M. tuberculosis nih.gov |
| Human Methionine Aminopeptidase-1 (HsMetAP1) | Pyridinylpyrimidines | Low micromolar IC50 values nih.gov |
| Abelson (Abl) Tyrosine Kinase | Phenylaminopyrimidine derivatives (e.g., Imatinib) | Specific inhibition of kinase activity mdpi.com |
| Monoamine Oxidase (MAO-A) | Biaryloxazolidinone-hydrazone derivatives | IC50 > 80 µM for fluorinated derivatives acs.org |
| Steroid 5α-reductase 1 (SRD5A1) | Phenyl ferulate derivatives | IC50 = 8.05 - 10.06 µM acs.org |
| Lysine-specific demethylase 1 (LSD1) | (2-Aminocyclopropyl)phenyl derivatives | Irreversible binding acs.org |
The mechanisms by which these compounds inhibit their target enzymes are diverse and depend on the specific molecular architecture of both the ligand and the enzyme's active site.
For metalloenzymes like HsMetAP1, the 2-(2-pyridinyl)-pyrimidine moiety has been identified as a key pharmacophore. nih.gov X-ray crystallography has shown that the nitrogen atoms of the pyridine (B92270) and pyrimidine (B1678525) rings chelate the catalytic cobalt ion (Co(II)) in the enzyme's active site, effectively blocking its catalytic function. nih.gov This metal-coordinating mechanism underscores the importance of the pyridine ring in the scaffold for interacting with specific enzymatic cofactors.
In the case of kinases such as the Abl tyrosine kinase, inhibitors like Imatinib bind to the ATP-binding site while the enzyme is in an inactive conformation. mdpi.com This stabilizes the inactive state, preventing the conformational changes necessary for catalytic activity and substrate phosphorylation. The binding is driven by a combination of hydrogen bonds and hydrophobic interactions. mdpi.com
For mycobacterial ATP synthase, modeling studies suggest that pyrazolo[1,5-a]pyrimidine inhibitors containing the N-(pyridin-2-ylmethyl)amine side chain bind to a hydrophobic pocket located between the Atp-a and Atp-c subunits of the enzyme. nih.gov This binding event is thought to disrupt the proton translocation and rotational catalysis mechanism essential for ATP synthesis, leading to bacterial cell death. nih.gov
Molecular Interactions with Biomacromolecules (In Vitro)
Beyond specific active sites of enzymes and receptors, the phenyl(pyridin-2-yl)methyl]amine scaffold and its derivatives can engage with other crucial biomacromolecules like nucleic acids and structural proteins, often inducing significant conformational changes.
Metal complexes incorporating ligands derived from the phenyl-pyridin-2-yl structure have shown significant DNA-binding activity. nih.gov For example, copper(II) complexes of N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide have been studied for their interaction with calf-thymus DNA (CT-DNA). nih.gov Spectroscopic studies, including UV-Vis absorption and fluorescence displacement assays with ethidium (B1194527) bromide, suggest an intercalative binding mode, where the planar aromatic structures of the ligand insert between the DNA base pairs. nih.gov This mode of binding is further supported by molecular docking studies.
Separately, synthetic peptides such as pyridine-2-carboxamidonetropsin (2-PyN), which mimic the crescent shape of natural DNA-binding agents, have been shown to bind in the minor groove of DNA. northwestern.edu These molecules can form 2:1 peptide-DNA complexes, indicating that pyridine-containing structures can be tailored to recognize specific DNA sequences through cooperative, non-covalent interactions within the minor groove. northwestern.edu The binding affinities for these interactions can be significant, with association constants (Kb) measured in the range of 10^5 M⁻¹. northwestern.edu
| Interacting Molecule | Derivative Compound | Binding Mode | Binding Constant (Kb) |
| Calf-Thymus DNA | Copper(II) complex of N'-(phenyl-pyridin-2-yl-methylene)-thiophene-2-carboxylic acid hydrazide | Intercalation | 5.54 × 10^5 M⁻¹ nih.gov |
| 5'-TGTCA-3' DNA sequence | Pyridine-2-carboxamidonetropsin (2-PyN) | Minor Groove (2:1 complex) | 2.7 × 10^5 M⁻¹ northwestern.edu |
| Genomic DNA | Pyridine-4-carbohydrazide Schiff bases | Minor Groove | 6.3 - 7.4 × 10^4 M⁻¹ cmjpublishers.com |
Structural studies have provided detailed insights into how ligands containing the phenyl-pyridin-2-yl moiety interact with protein targets and induce conformational shifts. The binding of Imatinib to the Abl kinase domain is a classic example, where the drug engages with the protein through a network of hydrogen bonds and van der Waals contacts. researchgate.net This interaction stabilizes a specific inactive conformation of the kinase, preventing its activation loop from adopting the conformation required for catalysis. mdpi.com The flexibility of the molecule allows it to adopt either an extended or a folded conformation, which influences its interaction profile, with π-π stacking being more prominent in the folded state. mdpi.comresearchgate.net
In nuclear receptors, such as PPARγ, covalent ligands have been shown to induce a repressive conformation. acs.org Upon binding, helix 12 of the receptor's ligand-binding domain is repositioned into the orthosteric binding pocket, a conformation stabilized by several noncovalent polar interactions between the ligand and receptor residues. acs.org Aromatic stacking interactions are also observed between the ligand's R-groups (which can include pyridinyl moieties) and residues within the coregulator interaction surface. acs.org The planarity of the aromatic rings in the phenyl-pyridin-2-yl core is a key structural feature; crystal structures show that the two rings are often twisted relative to each other along the central C-N bond. researchgate.netnih.gov This dihedral angle can influence how the molecule fits into a binding pocket and interacts with surrounding amino acid residues.
Modulation of Biochemical Pathways in In Vitro Cellular Studies
The interaction of these compounds with their molecular targets can lead to the modulation of complex biochemical pathways within cells. By inhibiting key enzymes or activating/blocking receptors, these molecules can trigger downstream signaling cascades that alter cellular functions.
For example, the inhibition of receptor tyrosine kinases like VEGFR-2 by pyridine derivatives can interrupt multiple signaling pathways critical for tumor progression. wikipedia.org In vitro, this leads to the inhibition of endothelial cell proliferation and migration, which are key events in angiogenesis. wikipedia.org This demonstrates a direct link between the inhibition of a single molecular target and the modulation of a complex cellular process.
Similarly, the inhibition of monoamine transporters by methylphenidate leads to an increase in the extracellular concentrations of dopamine and norepinephrine. wikipedia.org This modulation of neurotransmitter levels directly impacts neuronal signaling pathways in vitro, providing the biochemical basis for its stimulant effects.
In the context of infectious diseases, the inhibition of mycobacterial ATP synthase by N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines disrupts the primary energy production pathway of the bacterium. nih.gov In vitro assays using inverted membrane vesicles have confirmed that these compounds inhibit ATP depletion, demonstrating a direct impact on the oxidative phosphorylation pathway. nih.gov
Finally, studies on derivatives of 3-aminopyridin-2(1H)-one have shown cytoprotective activity in fibroblast cell viability assays (MTT test), indicating that these compounds can modulate pathways related to cellular stress and survival. mdpi.com
Influence on Cell Signaling Pathways
There are currently no available studies that have investigated the impact of Methyl[phenyl(pyridin-2-yl)methyl]amine on specific cell signaling pathways. Research in this area would typically involve treating cell cultures with the compound and subsequently analyzing the activity of key signaling molecules, such as kinases, phosphatases, and transcription factors. Techniques like Western blotting, ELISA, and reporter gene assays are commonly employed to measure changes in protein phosphorylation, concentration, and gene activation within pathways crucial for cell proliferation, differentiation, and apoptosis. Without such studies, the role of this compound as a potential agonist, antagonist, or modulator of any signaling cascade is unknown.
Gene Expression Modulation (In Vitro)
The capacity of this compound to modulate gene expression at the transcriptional level is uninvestigated. Standard in vitro approaches to determine such effects include treating cells with the compound and then performing transcriptome-wide analyses, such as microarray or RNA-sequencing (RNA-Seq). These powerful techniques can identify which genes are upregulated or downregulated in response to the compound, offering insights into the cellular processes it may affect. More targeted analyses, like quantitative polymerase chain reaction (qPCR), can be used to validate the expression changes of specific genes of interest. Without any such experimental data, the influence of this compound on the cellular transcriptome remains entirely uncharacterized.
Q & A
Q. What are the optimal synthetic routes for Methyl[phenyl(pyridin-2-yl)methyl]amine, and how can reaction conditions be controlled to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as palladium-catalyzed amination or copper-mediated coupling, under inert atmospheres (e.g., nitrogen) to prevent oxidation. Solvents like dimethylformamide (DMF) or toluene are used, with reaction temperatures optimized between 60–120°C to balance kinetics and side-product formation. Monitoring via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy ensures intermediate formation and final product purity . For example, palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos enhance cross-coupling efficiency in aryl-amine bond formation .
Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR are critical for confirming molecular structure. Purity is assessed via high-performance liquid chromatography (HPLC) with UV detection. X-ray crystallography (e.g., using SHELX software ) resolves stereochemical details, while infrared (IR) spectroscopy identifies functional groups like amines and aromatic C–H stretches. For example, coupling constants in NMR (e.g., 8.5–9.0 ppm for pyridin-2-yl protons) distinguish regioisomers .
Q. What are the key chemical properties (e.g., solubility, stability) of this compound under experimental conditions?
- Methodological Answer : The compound’s solubility varies with solvent polarity; it is moderately soluble in chloroform and DMSO but poorly in water. Stability studies under varying pH (e.g., 2–12) and temperature (25–80°C) reveal decomposition via hydrolysis or oxidation, requiring storage under inert conditions. Accelerated stability testing (40°C/75% RH) over 4 weeks, analyzed via HPLC, quantifies degradation products .
Advanced Research Questions
Q. How can density-functional theory (DFT) predict the electronic structure and reactivity of this compound?
- Methodological Answer : Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) with a 6-311++G(d,p) basis set model electron density distributions, frontier molecular orbitals (HOMO/LUMO), and nucleophilic/electrophilic sites. For example, DFT calculations at the M06-2X/def2-TZVP level predict charge transfer in metal-ligand complexes, guiding catalytic or pharmacological applications. Solvent effects are incorporated via the polarizable continuum model (PCM) .
Q. What strategies resolve contradictions in experimental data regarding the compound’s reactivity or biological activity?
- Methodological Answer : Comparative studies using isotopically labeled analogs (e.g., ¹⁵N or deuterated derivatives) track reaction pathways. For biological activity, dose-response assays (e.g., IC₅₀ in cancer cell lines like MCF-7 ) combined with molecular docking (AutoDock Vina) validate target interactions. Discrepancies in catalytic efficiency are addressed by kinetic isotope effects (KIE) or transient absorption spectroscopy to identify rate-limiting steps .
Q. How does this compound function as a ligand in coordination chemistry, and what are its implications for catalysis?
- Methodological Answer : The pyridinyl and amine groups act as σ-donors and π-acceptors, forming stable complexes with transition metals (e.g., Cu(II), Pd(0)). Single-crystal X-ray diffraction confirms octahedral geometry in [Cu(L)₂Cl₂] complexes (L = ligand). Catalytic performance in cross-coupling (e.g., Suzuki-Miyaura) is evaluated via turnover frequency (TOF) and substrate scope analysis. Spectroscopic methods (EPR, UV-vis) monitor intermediate species during catalysis .
Q. What mechanistic insights explain the compound’s pharmacological potential, such as enzyme inhibition or receptor binding?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model ligand-receptor binding modes, while surface plasmon resonance (SPR) quantifies binding affinity (KD). For COX-2 inhibition, competitive enzyme assays (IC₅₀ determination) and in silico pharmacophore mapping identify critical interactions (e.g., hydrogen bonding with Tyr385) . Metabolite profiling (LC-MS/MS) evaluates in vivo stability and bioactivation pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
